

In Vivo Validation of In Vitro Findings for Pseudojervine: A Comparative Guide

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Compound of Interest		
Compound Name:	Pseudojervine	
Cat. No.:	B1679820	Get Quote

A note on the available data: Direct in vivo validation studies for **Pseudojervine** are limited in the public domain. This guide will focus on the closely related and structurally similar jerveratrum-type steroidal alkaloid, Jervine, as a proxy to provide a comprehensive comparison based on available scientific literature. The findings presented for Jervine are expected to be broadly indicative of the potential biological activities of **Pseudojervine**.

This guide provides an objective comparison of the in vitro and in vivo findings for Jervine, focusing on its antifungal and anticancer properties. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Antifungal Activity

Jervine has demonstrated significant antifungal activity, both in laboratory settings and in preliminary in vivo models. Its mechanism of action has been elucidated through genetic and biochemical studies.

Data Summary



Parameter	In Vitro Findings	In Vivo Findings	Alternative Compounds
Mechanism of Action	Inhibition of β-1,6-glucan biosynthesis by targeting Kre6 and Skn1.[1][2]	Inferred to be the same as in vitro.	Azoles (e.g., Fluconazole): Inhibit ergosterol synthesis. Polyenes (e.g., Amphotericin B): Bind to ergosterol and form pores in the fungal cell membrane. Echinocandins (e.g., Caspofungin): Inhibit β-1,3-glucan synthesis.
Antifungal Spectrum	Effective against various Candida species, including C. albicans, C. parapsilosis, and C. krusei, as well as phytopathogenic fungi like Botrytis cinerea and Puccinia recondita.[1][2][3]	Efficacy demonstrated in a Galleria mellonella infection model.[4][5][6][7][8]	Fluconazole: Broad- spectrum activity against many Candida and Cryptococcus species.[9][10][11][12] [13] Amphotericin B: Very broad-spectrum, but with significant toxicity.
Efficacy (MIC)	MIC values against Candida species range from 4 to >64 μg/mL.[2]	Not directly measured, but survival studies in G. mellonella indicate efficacy.	Fluconazole: MICs for susceptible Candida are typically ≤2 µg/mL. [9][10][11][12][13]

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.[14][15][16]



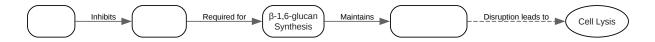
- Preparation of Antifungal Stock Solution: Jervine is dissolved in dimethyl sulfoxide (DMSO)
 to create a high-concentration stock solution.
- Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
- Incubation: The plate is incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

The G. mellonella (greater wax moth larvae) model is a well-established invertebrate model for studying fungal infections and the efficacy of antifungal compounds.[4][5][6][7][8]

- Fungal Inoculum Preparation: A standardized suspension of the fungal pathogen (e.g., Candida albicans) is prepared in sterile saline.
- Infection of Larvae: A specific volume of the fungal inoculum is injected into the hemocoel of the larvae using a micro-syringe.
- Treatment Administration: Jervine, dissolved in a suitable solvent, is injected into the larvae at a specific time point post-infection. A control group receives the solvent only.
- Incubation: Larvae are incubated at 37°C.
- Survival Monitoring: The survival of the larvae in each group is monitored and recorded daily for a set period (e.g., 7 days).
- Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.

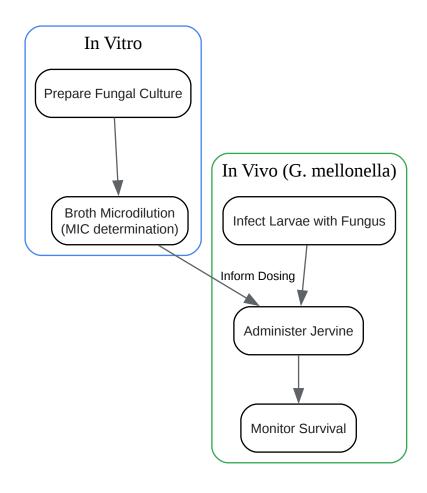


Visualizations



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Jervine's Antifungal Mechanism of Action.



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Experimental Workflow for Antifungal Testing.

Anticancer Activity

Jervine has been investigated for its potential as an anticancer agent, primarily through its interaction with the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[17][18]



Data Summary

Parameter	In Vitro Findings	In Vivo Findings	Alternative Compounds
Mechanism of Action	Inhibition of the Hedgehog signaling pathway, likely by targeting the Smoothened (SMO) receptor.[17][18]	Inferred to be the same as in vitro.	Cyclopamine: A well-characterized steroidal alkaloid inhibitor of the Hedgehog pathway. [19][20][21][22][23] Vismodegib & Sonidegib: FDA-approved synthetic small molecule SMO inhibitors.
Anticancer Spectrum	Cytotoxic to various cancer cell lines, including those from breast, pancreatic, and lung cancers.[17]	Limited direct data for Jervine. Cyclopamine has shown tumor growth inhibition in xenograft models of various cancers.[19] [20][21][22][23]	Cyclopamine: Effective against medulloblastoma, basal cell carcinoma, and pancreatic cancer models.[19][20][21] [22][23] Vismodegib: Used for basal cell carcinoma.
Efficacy (IC50)	IC50 values against various cancer cell lines are in the micromolar range.[17]	Not well-established for Jervine. For Cyclopamine, effective doses in mouse models are in the range of 10-20 mg/kg.[19][20][21][22] [23]	Cyclopamine: IC50 values against cancer cell lines are typically in the low micromolar range.[20]

Experimental Protocols



The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Jervine (or a control compound) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
- IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

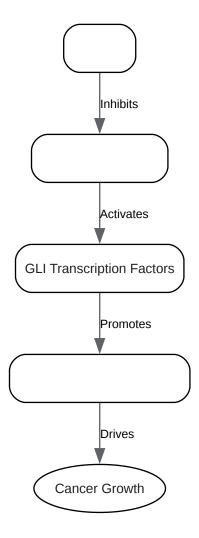
This model is used to evaluate the effect of a compound on the growth of human tumors in an immunodeficient mouse.

- Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are randomized into treatment and control groups. Jervine is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule. The control group receives the vehicle.



- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
- Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

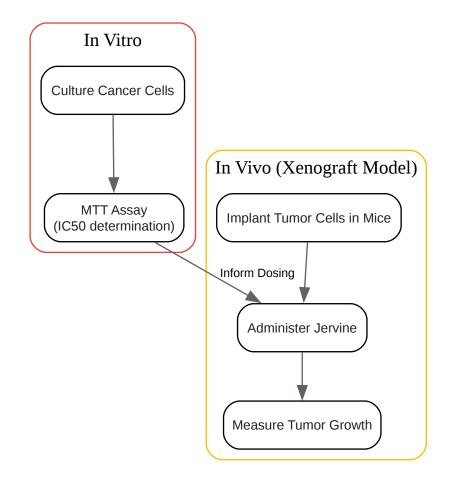
Visualizations



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Jervine's Anticancer Mechanism via Hedgehog Pathway.





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Experimental Workflow for Anticancer Testing.

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